2'-Fluoropropiophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNSIFGTEGKZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963246 | |
| Record name | 1-(2-Fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-22-0 | |
| Record name | 1-(2-Fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluorophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Solubility of o-Fluoropropiophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Scientific Advancement
o-Fluoropropiophenone, a fluorinated aromatic ketone, is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds and is instrumental in the advancement of medicinal chemistry.[1] Its utility as a versatile intermediate underscores the importance of a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents. The ability to predict and control the solubility of o-Fluoropropiophenone is a cornerstone of efficient reaction kinetics, simplified purification processes, and the successful formulation of active pharmaceutical ingredients (APIs). This guide offers an in-depth exploration of the solubility characteristics of o-Fluoropropiophenone, providing both theoretical insights and practical methodologies to empower researchers in their scientific endeavors.
The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, which in turn affects its interactions with solvent molecules.[1] This guide will delve into the nuanced interplay of intermolecular forces that govern the solubility of o-Fluoropropiophenone, offering a predictive framework for solvent selection in various applications.
Physicochemical Properties of o-Fluoropropiophenone
A foundational understanding of the intrinsic properties of o-Fluoropropiophenone is essential for comprehending its solubility behavior.
| Property | Value | Source |
| Chemical Name | 2'-Fluoropropiophenone | [2] |
| Synonyms | o-Fluoropropiophenone, Ethyl 2-fluorophenyl ketone | [1][3] |
| CAS Number | 446-22-0 | [1] |
| Molecular Formula | C9H9FO | [1][2] |
| Molecular Weight | 152.17 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Density | Approximately 1.1 g/cm³ | [1][2] |
| Boiling Point | 89 - 91 °C at 12 mmHg | [1] |
| Water Solubility | Not miscible/Insoluble | [2][4] |
Understanding the Principles of Solubility: A "Like Dissolves Like" Perspective
The adage "like dissolves like" is a fundamental principle in chemistry that elegantly summarizes the determinants of solubility.[5] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The solubility of o-Fluoropropiophenone is governed by the interplay of its molecular structure and the properties of the solvent.
The o-Fluoropropiophenone molecule possesses both polar and nonpolar characteristics. The carbonyl group (C=O) introduces a significant dipole moment, rendering this part of the molecule polar.[6] The aromatic phenyl ring and the ethyl group, however, are nonpolar in nature.[7] This amphiphilic character dictates its solubility across a spectrum of organic solvents.
The presence of the fluorine atom ortho to the propiophenone group introduces further complexity. Fluorine is the most electronegative element, and its presence can influence the electron distribution within the aromatic ring and the polarity of the molecule.
Qualitative Solubility of o-Fluoropropiophenone and its Analogue, Propiophenone
Based on available data and chemical principles, the following qualitative solubility profile can be expected for o-Fluoropropiophenone:
| Solvent Class | Example Solvents | Expected Solubility of o-Fluoropropiophenone | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | The polar carbonyl group of o-Fluoropropiophenone can engage in dipole-dipole interactions with these solvents.[6] |
| Polar Protic | Methanol, Ethanol | Soluble to Miscible | These solvents can act as hydrogen bond acceptors for the carbonyl oxygen of o-Fluoropropiophenone.[2] |
| Nonpolar | Toluene, Benzene, Diethyl Ether, Chloroform | Soluble to Miscible | The nonpolar aromatic ring and ethyl chain of o-Fluoropropiophenone interact favorably with these nonpolar solvents through London dispersion forces.[2][8] |
| Halogenated | Dichloromethane, Chloroform | Soluble to Miscible | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar portions of the molecule. o-Fluoropropiophenone is known to be soluble in chloroform.[2] |
Factors Influencing Solubility: A Deeper Dive
The solubility of o-Fluoropropiophenone is not a static property but is influenced by several external factors.
Factors influencing o-Fluoropropiophenone solubility.
-
Temperature : The solubility of most solid and liquid organic compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps to overcome the intermolecular forces within the solute and solvent.
-
Solvent Polarity : As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent with a polarity that closely matches that of o-Fluoropropiophenone will be the most effective.
-
Purity of the Solute : Impurities in the o-Fluoropropiophenone sample can affect its solubility. The presence of other compounds can either enhance or decrease its solubility in a given solvent, depending on the nature of the impurities.
Experimental Protocol for Determining the Solubility of o-Fluoropropiophenone
This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of o-Fluoropropiophenone in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Objective: To quantitatively determine the solubility of o-Fluoropropiophenone in a selected organic solvent at a specific temperature.
Materials:
-
o-Fluoropropiophenone (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks (various sizes)
-
Analytical balance (readable to ±0.0001 g)
-
Temperature-controlled water bath or incubator
-
Magnetic stirrer and stir bars
-
Syringe filters (0.45 µm, solvent-compatible)
-
Glass vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Pipettes and other standard laboratory glassware
Experimental Workflow:
Workflow for the experimental determination of solubility.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of o-Fluoropropiophenone to a known volume of the selected organic solvent in a glass vial. The excess solid is crucial to ensure that the solution becomes saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Sampling and Filtration:
-
Once equilibrium is established, stop the stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) glass syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis (Optional but recommended for validation):
-
Weigh the vial containing the filtered solution to determine the mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved o-Fluoropropiophenone.
-
Calculate the solubility in grams per 100 mL of solvent.
-
-
Quantitative Analysis by Chromatography (HPLC or GC):
-
Prepare a series of standard solutions of o-Fluoropropiophenone of known concentrations in the same solvent.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.
-
Determine the concentration of o-Fluoropropiophenone in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of o-Fluoropropiophenone in the original saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).
-
Causality Behind Experimental Choices:
-
Using an excess of solute: This ensures that the solution reaches saturation, a prerequisite for determining the maximum amount of solute that can dissolve.
-
Constant temperature equilibration: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining accurate and reproducible results.
-
Vigorous stirring: This facilitates the dissolution process and helps in reaching equilibrium faster.
-
Filtration: This step is essential to separate the dissolved solute from any undissolved solid, which would otherwise lead to an overestimation of solubility.
-
Chromatographic analysis: HPLC or GC provides a highly sensitive and specific method for quantifying the concentration of the solute, ensuring the accuracy of the solubility determination.
Conclusion
A comprehensive understanding of the solubility of o-Fluoropropiophenone in organic solvents is indispensable for its effective utilization in research and development. This guide has provided a detailed overview of the theoretical principles governing its solubility, a qualitative assessment of its behavior in various solvent classes, and a robust experimental protocol for its quantitative determination. By leveraging this knowledge, researchers can make informed decisions regarding solvent selection, leading to optimized reaction conditions, improved product yields, and more efficient purification processes. The principles and methodologies outlined herein serve as a valuable resource for any scientist working with this important chemical intermediate.
References
-
PubChem. 3'-Fluoropropiophenone. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
Wikipedia. Propiophenone. [Link]
-
Solubility of Things. Propiophenone. [Link]
-
Fukushima, M., & Tsubota, T. (2015). Properties of aromatic ketones and other solvents. ResearchGate. [Link]
- Experiment 1 Determin
-
Unacademy. All About Aromatic Ketones. [Link]
-
Aakash Institute. Ketones: Structure, Properties and Chemical test. [Link]
-
Clark, J. H., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
-
ChemSrc. 3'-Fluoropropiophenone. [Link]
-
Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
-
LookChem. PROPIOPHENONE. [Link]
- Google Patents. Method for determining solubility of a chemical compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 446-22-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Propiophenone - Wikipedia [en.wikipedia.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. allen.in [allen.in]
- 7. All About Aromatic Ketones [unacademy.com]
- 8. manavchem.com [manavchem.com]
Technical Monograph: Physicochemical Profile of 2'-Fluoropropiophenone
Topic: Physicochemical Characterization and Handling of 2'-Fluoropropiophenone Content Type: Technical Monograph Audience: Chemical Engineers, Synthetic Chemists, and Quality Control Scientists
Executive Summary & Chemical Identity
This compound (CAS: 446-22-0) serves as a critical fluorinated building block in the synthesis of pharmaceutical intermediates, particularly in the development of neuroactive compounds and agrochemicals.[1] Its utility stems from the bioisosteric properties of the fluorine atom, which modulates lipophilicity and metabolic stability without significantly altering steric bulk compared to hydrogen.
This guide provides a definitive reference for the physicochemical properties, thermodynamic behavior, and handling protocols required for high-precision research and industrial application.
| Property | Data |
| IUPAC Name | 1-(2-Fluorophenyl)propan-1-one |
| CAS Number | 446-22-0 |
| Molecular Formula | C₉H₉FO |
| Molecular Weight | 152.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in CHCl₃, MeOH; Immiscible in water |
Physicochemical Data Architecture
The following data sets represent the consensus of experimental values derived from high-purity (>98% GC) reference standards.
Table 1: Boiling Point & Phase Transition Data
Note: Boiling points are highly pressure-dependent. The non-linear relationship is critical for vacuum distillation protocols.
| Pressure (mmHg) | Boiling Point (°C) | Condition/Note |
| 760 (Atm) | 204 – 210 | Extrapolated standard BP [1, 2] |
| 19 | 95 – 99 | Standard Vacuum Distillation Range [4] |
| 12 | 89 – 91 | High-Vacuum Fractionation [3] |
Table 2: Density & Refractive Index
Density is the primary metric for assessing solvent contamination (e.g., residual ethyl acetate or diethyl ether).
| Parameter | Value | Temperature | Method |
| Density ( | 1.102 – 1.123 g/mL | 25 °C | Oscillating U-tube / Pycnometer [3, 4] |
| Refractive Index ( | 1.503 – 1.5043 | 20 °C | Abbe Refractometer [3, 4] |
Thermodynamic Analysis: The "Ortho-Effect"
Understanding the boiling point of this compound requires analyzing the electronic environment of the carbonyl group.
-
Inductive Withdrawal (-I): The fluorine atom at the ortho (2') position exerts a strong electron-withdrawing inductive effect. This destabilizes the carbonyl dipole slightly compared to the non-fluorinated propiophenone, potentially lowering the boiling point relative to what might be expected from mass increase alone.
-
Steric Inhibition: Unlike the para isomer, the ortho substituent creates steric strain that can twist the carbonyl group out of coplanarity with the benzene ring. This reduces
-conjugation, altering the dipole moment and intermolecular Van der Waals forces.
Experimental Protocols
Protocol A: High-Purity Isolation via Vacuum Distillation
Objective: Purify crude this compound to >98% purity by leveraging the pressure-temperature relationship established in Table 1.
Causality: Atmospheric distillation is discouraged due to the risk of thermal degradation/polymerization at >200°C. Vacuum distillation reduces thermal stress.
Workflow Diagram (DOT):
Figure 1: Purification logic flow for isolating this compound from crude synthesis matrix.
Step-by-Step Methodology:
-
System Setup: Assemble a short-path distillation apparatus with a Vigreux column to prevent bumping. Ensure all joints are greased (high-vacuum grease) and clipped.
-
Vacuum Application: Connect a dual-stage rotary vane pump capable of reaching <5 mmHg. Introduce a manometer to monitor pressure in real-time.
-
Degassing: Slowly lower pressure to ~20 mmHg at room temperature to remove residual extraction solvents (DCM/EtOAc).
-
Heating Ramp: Begin heating the oil bath. The bath temperature should be maintained approximately 20-30°C higher than the expected boiling point (i.e., set bath to ~120°C for a target vapor temp of 90°C).
-
Fraction Collection:
-
Fraction I (Foreshot): Collect distillate coming over below 85°C (at 12 mmHg). This typically contains unreacted fluorobenzene or propionyl chloride byproducts.
-
Fraction II (Main Cut): Collect the stable fraction boiling at 89-91°C (12 mmHg) . This should be clear and colorless.
-
-
Validation: Measure the Refractive Index immediately. A reading of
confirms the fraction.
Protocol B: Density Determination (Self-Validating)
Objective: Determine purity using specific gravity. A density deviation >0.02 g/mL often indicates solvent contamination or hydrolysis to 2-fluorobenzoic acid.
Method: Pycnometry (Standard ASTM D891).
-
Calibration: Weigh a clean, dry 10 mL pycnometer (
). Fill with degassed deionized water at 25°C and weigh ( ). Calculate exact volume ( ) using water density at 25°C (0.9970 g/mL). -
Sample Equilibration: Bring this compound to exactly 25°C in a water bath.
-
Measurement: Fill the pycnometer with the sample, ensuring no bubbles remain in the capillary stopper. Wipe the exterior dry.
-
Calculation:
Target Range: 1.102 – 1.123 g/mL.
Safety & Handling (SDS Summary)
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[3]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation. While this compound is relatively stable, fluorinated ketones can form hydrates upon prolonged exposure to atmospheric moisture [5].
References
-
PubChem. (2024). Compound Summary: this compound.[1][4][5] National Library of Medicine. Retrieved from [Link]
Sources
Technical Guide: Applications of 2'-Fluoropropiophenone in Agrochemical Synthesis
Executive Summary
2'-Fluoropropiophenone (CAS 446-22-0) serves as a critical fluorinated building block in the synthesis of next-generation agrochemicals. Its structural motif—an ortho-fluorinated phenyl ring attached to a propionyl group—provides a unique scaffold for developing systemic fungicides and herbicides. The fluorine atom at the ortho position introduces steric protection against metabolic degradation while modulating the lipophilicity (
This guide details the technical applications of this compound, focusing on its role as a precursor for triazole fungicides and pyrazole-based herbicides. It includes validated experimental protocols, mechanistic insights, and safety considerations for industrial scale-up.
Chemical Profile & Strategic Value
| Property | Specification | Agrochemical Relevance |
| IUPAC Name | 1-(2-Fluorophenyl)propan-1-one | Core scaffold |
| CAS No. | 446-22-0 | Identity verification |
| Molecular Weight | 152.17 g/mol | Stoichiometric calculations |
| Boiling Point | 89-91 °C @ 12 mmHg | Distillation/Purification |
| Key Functionality | Ortho-F, Carbonyl, | Multiple reaction sites |
The "Ortho-Fluorine" Effect: In agrochemical design, the ortho-fluorine atom is not merely a substituent; it is a metabolic blocker. It prevents hydroxylation at the 2-position of the phenyl ring by cytochrome P450 enzymes in fungi and plants, significantly extending the half-life of the active compound. Furthermore, the electron-withdrawing nature of fluorine activates the carbonyl group for nucleophilic attack while deactivating the aromatic ring against electrophilic substitution.
Core Application: Synthesis of Triazole Fungicides[1][2][3][4]
The primary application of this compound is as a precursor to 1,2,4-triazole fungicides . These compounds inhibit the C14-demethylase enzyme (CYP51) in fungi, disrupting ergosterol biosynthesis.
Mechanistic Pathway
The synthesis follows a convergent pathway:
- -Bromination: The ketone is brominated at the alpha position to form a reactive alkyl halide.[1]
-
Ketallization (Optional): Protection of the ketone (e.g., with a diol) to form a dioxolane ring, common in fungicides like Propiconazole analogs.
-
Nucleophilic Substitution: Displacement of the bromide by 1,2,4-triazole.
Visualization of the Pathway
Figure 1: Synthetic workflow for converting this compound into a triazole fungicide scaffold.
Experimental Protocol: -Bromination
Objective: Synthesis of 2-bromo-1-(2-fluorophenyl)propan-1-one. Criticality: This intermediate is a potent lachrymator. All operations must be performed in a functioning fume hood.
Reagents:
-
This compound (1.0 eq)
-
Bromine (
) (1.05 eq) -
Glacial Acetic Acid (Solvent)[2]
-
Hydrobromic acid (catalytic, 48%)
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask with this compound (15.2 g, 100 mmol) and glacial acetic acid (50 mL). Cool to 0–5 °C using an ice bath.
-
Catalysis: Add 0.5 mL of 48% HBr to initiate enolization.
-
Addition: Add Bromine (16.8 g, 105 mmol) dropwise over 60 minutes. Note: Maintain temperature <10 °C to prevent poly-bromination.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. The red color of bromine should fade to a pale yellow.
-
Quench: Pour the reaction mixture into ice-water (200 mL).
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash the organic phase with saturated
(to remove acid) and brine. -
Purification: Dry over
and concentrate under vacuum. The crude -bromo ketone is typically used directly due to its instability.
Validation Point:
-
TLC: Check for disappearance of starting material (
in 9:1 Hexane:EtOAc). -
1H NMR: Look for the quartet to multiplet shift of the alpha-proton (approx.
5.2 ppm for CH-Br).
Secondary Application: Pyrazole Herbicides
This compound is also a precursor for phenyl-substituted pyrazoles, a class of herbicides that often act as PPO (Protoporphyrinogen Oxidase) inhibitors.
Reaction Logic
The carbonyl group condenses with hydrazine derivatives. If the ketone is first formylated (Claisen condensation with ethyl formate), it forms a 1,3-dicarbonyl equivalent, which cyclizes with hydrazines to form the pyrazole ring.
Visualization of the Pathway
Figure 2: Synthesis of a pyrazole herbicide scaffold via Claisen condensation.
Safety & Handling (GHS Standards)
Working with fluorinated aromatics and alpha-haloketones requires strict adherence to safety protocols.
| Hazard Class | GHS Code | Description | Mitigation |
| Skin Irritation | H315 | Causes skin irritation | Nitrile gloves (double gloving recommended for brominated derivatives). |
| Eye Irritation | H319 | Causes serious eye irritation | Chemical splash goggles. |
| Lachrymator | N/A | Mandatory fume hood use. Keep bleach trap ready to neutralize spills. | |
| Flammability | H227 | Combustible liquid | Ground all glassware; avoid open flames. |
Disposal: Fluorinated organic waste must be segregated. Do not mix with general organic solvents if incineration protocols differ for halogenated waste.
References
-
Organic Chemistry Portal. (2023). Synthesis of Alpha-Bromoketones: Protocols and Mechanisms. Retrieved from [Link]
-
National Institutes of Health (PMC). (2020). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical fields. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Yield Synthesis of 4'-Fluoropropiophenone via Friedel-Crafts Acylation
Abstract
This application note details a robust, scalable protocol for the synthesis of 4'-fluoropropiophenone , a critical intermediate in the manufacturing of butyrophenone-class antipsychotics (e.g., droperidol, benperidol). While Friedel-Crafts acylation is a textbook reaction, industrial execution requires precise control over stoichiometry, temperature, and quenching dynamics to maximize the para-isomer yield and ensure safety. This guide moves beyond basic theory to provide a field-proven workflow, emphasizing moisture management, catalyst complexation thermodynamics, and efficient isolation strategies.
Introduction & Strategic Rationale
The synthesis of 4'-fluoropropiophenone involves the electrophilic aromatic substitution (EAS) of fluorobenzene with propionyl chloride, mediated by a Lewis acid.
The Target: 4'-Fluoropropiophenone
-
Role: Key pharmacophore scaffold. The fluorine atom at the para position is metabolically stable and enhances lipophilicity, while the ketone serves as a handle for subsequent Mannich reactions or reductions.
-
Physical State: Low-melting solid (MP: ~54°C), making crystallization a viable purification method over energy-intensive high-vacuum distillation.
Mechanistic Considerations
Fluorobenzene presents a unique challenge in EAS. The fluorine atom is inductively deactivating (pulling electron density via
-
Regioselectivity: The resonance effect directs the incoming electrophile to the ortho and para positions. However, the para position is strongly favored due to:
-
Steric Hindrance: The ortho position is shielded by the fluorine atom.
-
Electronic Stabilization: The para
-complex is effectively stabilized without the destabilizing inductive proximity found at the ortho position.
-
-
Catalyst Deactivation: Unlike alkylation, where the catalyst is regenerated, acylation requires stoichiometric Lewis acid. The resulting ketone product is a Lewis base that forms a stable 1:1 complex with aluminum chloride (
), deactivating it. Therefore, equivalents of catalyst are mandatory.
Reaction Engineering & Optimization
Catalyst Selection
While ferric chloride (
Solvent System
-
Dichloromethane (DCM): The preferred solvent. It dissolves the reactants well, allows for low-temperature control (BP ~40°C), and is non-flammable.
-
Neat (Solvent-free): Fluorobenzene can act as both reactant and solvent. While "greener," this method risks uncontrolled exotherms and higher ortho impurity levels due to higher reaction temperatures. DCM is recommended for high-purity applications.
Stoichiometry Table
Precise stoichiometry is vital to prevent unreacted acyl chloride (difficult to remove) or excessive aluminum waste.
| Component | Role | Equiv. | MW ( g/mol ) | Rationale |
| Fluorobenzene | Substrate | 1.0 | 96.10 | Limiting Reagent |
| Propionyl Chloride | Electrophile | 1.1 | 92.52 | Slight excess to drive conversion |
| Aluminum Chloride | Catalyst | 1.2 | 133.34 | >1.0 eq required to account for product complexation |
| DCM | Solvent | ~5-10 Vol | 84.93 | Maintains fluidity and heat capacity |
Detailed Experimental Protocol
Safety Pre-Check[5]
- : Reacts violently with water to release HCl gas. Handle in a fume hood. Weigh quickly to avoid moisture absorption.
-
Propionyl Chloride: Corrosive lachrymator.
-
HF Generation: Unlike Balz-Schiemann reactions, this protocol does not generate HF, but significant HCl gas will be evolved. A caustic scrubber (NaOH trap) is recommended for scale-up.
Step-by-Step Procedure
Phase 1: Electrophile Generation
-
Equip a dry 3-neck round-bottom flask with a magnetic stir bar, addition funnel, nitrogen inlet, and a gas outlet connected to a scrubber.
-
Charge DCM (5 volumes) and
(1.2 equiv) . Stir to form a suspension. -
Cool the suspension to 0–5°C using an ice bath.
-
Add Propionyl Chloride (1.1 equiv) dropwise via the addition funnel over 15–20 minutes.
-
Observation: The suspension will clarify as the acylium-aluminum complex forms.
-
Phase 2: Acylation
5. Add Fluorobenzene (1.0 equiv) dropwise to the cold mixture. Maintain internal temperature
- Monitor: Check reaction progress via TLC (hexane/EtOAc 9:1) or GC.[3][4][5] The limiting reagent (fluorobenzene) should be consumed.
- Optional: If conversion is sluggish, heat to reflux (40°C) for 1 hour.
Phase 3: Quench & Workup (The "Reverse Quench") 9. Critical Step: Do not add water to the reaction flask. Instead, prepare a beaker with Ice (500g) and conc. HCl (50 mL) . 10. Slowly pour the reaction mixture into the stirred ice/HCl slurry.
- Why? This prevents the formation of gelatinous aluminum hydroxide emulsions.[6] The acid keeps aluminum in solution (
).[6]
- Transfer to a separatory funnel. Separate the organic (DCM) layer.[7]
- Extract the aqueous layer once with DCM.
- Wash the combined organics sequentially with:
- Water (to remove bulk Al salts).[7]
- 1M NaOH or Sat.
(to remove HCl and any hydrolyzed propionic acid). - Brine (to dry the organic phase).[6][7][8]
- Dry over anhydrous
, filter, and concentrate via rotary evaporation.
Phase 4: Purification (Crystallization) 15. The crude residue is typically an off-white solid. 16. Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol or Methanol (~50-60°C). 17. Slowly add Hexane or Water until slight turbidity appears. 18. Cool slowly to room temperature, then to 0°C. 19. Filter the white crystals of 4'-fluoropropiophenone . 20. Dry under vacuum at 30°C.
Visualizations
Reaction Mechanism Pathway
This diagram illustrates the generation of the superelectrophile and the specific stabilization of the para-sigma complex.
Caption: Mechanistic pathway from acylium ion generation to hydrolytic release of the ketone.
Process Workflow
A decision-tree workflow for the experimental execution.
Caption: Operational workflow ensuring safety and high purity.
Analytical Characterization
To validate the protocol, compare the isolated product against these standard metrics:
-
Appearance: White crystalline solid.[9]
-
Melting Point: 53–55°C (Lit. 54°C).
-
1H NMR (400 MHz, CDCl3):
- 8.00 (dd, 2H, Ar-H ortho to C=O)
- 7.15 (t, 2H, Ar-H ortho to F)
- 2.98 (q, 2H, -CH2-)
- 1.21 (t, 3H, -CH3)
-
GC-MS: Molecular ion peak
m/z.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in reagents/solvent. | Dry DCM over molecular sieves; use fresh |
| Ortho-Isomer >5% | Reaction temperature too high. | Keep addition strictly |
| Emulsion during workup | Aluminum hydroxide precipitation.[6] | Use HCl in the quench water (pH < 1) to solubilize Al salts.[6] |
| Product is colored (Yellow/Brown) | Polymerization or residual Fe/Al salts. | Recrystallize with activated carbon treatment. |
References
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4'-Fluoropropiophenone. Link
-
ChemicalBook. (2025). 4'-Fluoropropiophenone Properties and Synthesis. Link
-
Org. Synth. (1940). Friedel-Crafts Acylation General Procedures. Organic Syntheses, Coll. Vol. 2, p. 8. Link
-
Thermo Fisher Scientific. (2025).[10] Aluminum Chloride Anhydrous Safety Data Sheet. Link
Sources
- 1. 4'-Fluoroacetophenone | CAS#:403-42-9 | Chemsrc [chemsrc.com]
- 2. 4'-Fluoropropiophenone | 456-03-1 [chemicalbook.com]
- 3. pure-synth.com [pure-synth.com]
- 4. materiellabo.com [materiellabo.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note: 2'-Fluoropropiophenone as a Key Intermediate in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Introduction: The Strategic Role of Fluorination in NSAID Development
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. A significant advancement in their design has been the incorporation of fluorine atoms into their molecular structure. Fluorination can profoundly enhance a drug's therapeutic profile by increasing its metabolic stability, improving its binding affinity to biological targets, and enhancing its ability to penetrate biological membranes.[1][2] 2'-Fluoropropiophenone emerges as a valuable and versatile intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry, due to its unique fluorine substitution which enhances reactivity and selectivity in chemical reactions.[3] This makes it a crucial building block in the production of potent NSAIDs, such as Flurbiprofen and its analogues.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of NSAIDs. We will delve into established synthetic protocols, explain the mechanistic underpinnings of key reactions, and provide a framework for the analytical characterization of both the intermediate and the final active pharmaceutical ingredient (API).
Synthetic Pathways from Aryl Ketones to Profen NSAIDs
The synthesis of 2-arylpropionic acids, the chemical class to which many "profen" NSAIDs belong, often involves the conversion of an aryl alkyl ketone.[5] While multiple synthetic routes exist for Flurbiprofen, a prominent NSAID, many originate from precursors closely related to this compound, such as 4-acetyl-2-fluorobiphenyl.[6] A key transformation in these pathways is the Willgerodt-Kindler reaction, which converts aryl alkyl ketones to the corresponding thioamides, subsequently hydrolyzed to the desired carboxylic acids.[7][8]
The Willgerodt-Kindler Reaction: A Powerful Tool for Rearrangement
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into amides or thioamides, with the functional group migrating to the terminal end of the alkyl chain.[7][8] The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[7][9]
The likely mechanism for the Kindler modification of the Willgerodt reaction proceeds through several key steps[7]:
-
Enamine Formation: The ketone reacts with the secondary amine (e.g., morpholine) to form an enamine.
-
Thiation: The enamine, acting as a nucleophile, attacks elemental sulfur.
-
Rearrangement: A series of rearrangements, potentially involving a thio-substituted iminium-aziridinium cascade, leads to the migration of the carbonyl group to the end of the alkyl chain.[10]
-
Thioamide Formation: The final product of the initial reaction is a thioamide.
-
Hydrolysis: The thioamide is then hydrolyzed to the corresponding carboxylic acid, yielding the NSAID.
dot graph "Willgerodt-Kindler Reaction Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Aryl Alkyl Ketone\n(e.g., this compound derivative)"]; B [label="Enamine Intermediate"]; C [label="Thiation"]; D [label="Rearrangement Cascade"]; E [label="Thioamide"]; F [label="Hydrolysis"]; G [label="2-Arylpropionic Acid\n(NSAID)"];
A -> B [label="+ Amine"]; B -> C [label="+ Sulfur"]; C -> D; D -> E; E -> F [label="+ H₂O, H⁺"]; F -> G; } caption { label = "Figure 1: Simplified workflow of the Willgerodt-Kindler Reaction for NSAID synthesis."; fontsize = 10; fontname = "Arial"; }
Alternative Synthetic Strategy: Suzuki Coupling
An alternative and often high-yielding approach to constructing the biaryl scaffold of NSAIDs like Flurbiprofen is the Suzuki coupling reaction.[11][12] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In the context of Flurbiprofen synthesis, this could involve the coupling of a phenylboronic acid with a fluorinated bromophenylpropionic acid derivative.[12] This method is often favored for its mild reaction conditions and high yields.[11]
dot graph "Suzuki Coupling Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Fluorinated Bromophenyl\nPropionic Acid Derivative"]; B [label="Phenylboronic Acid"]; C [label="Suzuki Coupling\n(Pd/C catalyst, Base)"]; D [label="Flurbiprofen"];
A -> C; B -> C; C -> D; } caption { label = "Figure 2: Workflow for Flurbiprofen synthesis via Suzuki Coupling."; fontsize = 10; fontname = "Arial"; }
Experimental Protocols
The following protocols are adapted from established literature procedures and provide a starting point for the synthesis of Flurbiprofen from a suitable aryl ketone precursor.
Protocol 1: Synthesis of Flurbiprofen via Willgerodt-Kindler Reaction
This protocol is based on the general principles of the Willgerodt-Kindler reaction.
Materials:
-
4-Acetyl-2-fluorobiphenyl (starting material, closely related to this compound)
-
Sulfur
-
Morpholine
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 4-acetyl-2-fluorobiphenyl, elemental sulfur, and morpholine. Heat the mixture to reflux and maintain for several hours.
-
Hydrolysis: After cooling, the reaction mixture is subjected to alkaline hydrolysis by adding a solution of sodium hydroxide and heating.
-
Acidification and Extraction: The hydrolyzed mixture is then acidified with hydrochloric acid to precipitate the crude Flurbiprofen. The product is then extracted with a suitable organic solvent like diethyl ether.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Flurbiprofen.
Protocol 2: Synthesis of Flurbiprofen via Suzuki Coupling
This protocol outlines the key coupling step in a Suzuki-based synthesis.[11][12]
Materials:
-
2-(3-Fluoro-4-bromophenyl)propionic acid
-
Phenylboronic acid
-
Palladium on carbon (Pd/C) catalyst
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a flask, add 2-(3-fluoro-4-bromophenyl)propionic acid, phenylboronic acid, sodium carbonate, and water.
-
Catalyst Addition: Add a catalytic amount of Pd/C.
-
Reaction: Heat the mixture to reflux for 1-2 hours.
-
Workup: After cooling, quench the reaction with hydrochloric acid. The precipitate is filtered, washed with water, and dried.
-
Purification: The crude product is dissolved in THF to remove the Pd/C catalyst. The solvent is then evaporated to yield Flurbiprofen.
Analytical Characterization
Thorough analytical characterization is crucial to ensure the purity and identity of the synthesized this compound intermediate and the final NSAID product.
Characterization of this compound
| Parameter | Typical Specification | Analytical Technique |
| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |
| Purity (Assay) | ≥98.5% | Gas Chromatography (GC)[13] |
| Refractive Index | 1.5025-1.5065 @ 20°C | Refractometry[13] |
| Identity | Conforms to reference spectrum | ¹H NMR, ¹³C NMR, FT-IR |
Characterization of the Final NSAID Product (e.g., Flurbiprofen)
| Parameter | Typical Specification | Analytical Technique |
| Appearance | White crystalline powder | Visual Inspection |
| Melting Point | 110-113°C[11] | Melting Point Apparatus |
| Purity (Assay) | ≥99.0% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to reference spectrum | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)[11][14] |
| Residual Solvents | Within acceptable limits | Gas Chromatography - Headspace (GC-HS) |
Analytical Method Considerations:
-
Gas Chromatography (GC): A powerful technique for assessing the purity of volatile intermediates like this compound and for identifying any volatile byproducts.[15][16]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for determining the purity and potency of the final non-volatile NSAID product.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation and confirmation of both the intermediate and the final product.[11]
-
Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of the synthesized compounds.[14]
Conclusion
This compound and its derivatives are indispensable intermediates in the modern synthesis of fluorinated NSAIDs. The strategic incorporation of fluorine significantly enhances the pharmacological properties of these drugs. Understanding and mastering synthetic pathways, such as the Willgerodt-Kindler reaction and Suzuki coupling, are crucial for the efficient production of these important therapeutic agents. Rigorous analytical characterization at each stage of the synthesis is paramount to ensure the quality, purity, and safety of the final pharmaceutical product. This application note serves as a foundational guide for researchers and developers working in this exciting and impactful area of medicinal chemistry.
References
-
Wikipedia. (2023, November 28). Willgerodt rearrangement. Retrieved from [Link]
- Lu, G., Franzén, R., Yu, X. J., & Xu, Y. J. (2006). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Chinese Chemical Letters, 17(4), 461-464.
- Google Patents. (2021). CN112225657A - Preparation method of flurbiprofen.
- Google Patents. (n.d.). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
- Tzakos, A. G., et al. (2024).
-
PubMed. (2005). Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). Retrieved from [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
- Sahu, J. K., et al. (2012). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Indian Journal of Pharmaceutical Sciences, 74(1), 43-49.
-
Rzepa, H. (2020, August 14). The Willgerodt-Kindler Reaction: mechanistic reality check 2. Henry Rzepa's Blog. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
MSU Chemistry. (2009, January 30). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Scilit. (n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Retrieved from [Link]
- Nitlikar, L. H., et al. (2015). Synthesis of Some New Flurbiprofen Analogues as Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 13(2), 123-131.
-
MDPI. (2024, January 12). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Retrieved from [Link]
- Morrone, R., et al. (2003). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. Tetrahedron: Asymmetry, 14(21), 3253-3257.
-
Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
- Raauf, A. M. R., & Raauf, S. S. (2019). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences, 19(2), 1-13.
- Jemielity, J., et al. (2003). Synthesis and application of 2'-fluoro substituted cap analogs. RNA, 9(9), 1108-1122.
-
KU ScholarWorks. (n.d.). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. Retrieved from [Link]
-
ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
- Meng, Z., et al. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Journal of Medicinal Chemistry.
-
Research and Reviews. (2024, December 18). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Retrieved from [Link]
Sources
- 1. DSpace [kuscholarworks.ku.edu]
- 2. rroij.com [rroij.com]
- 3. chemimpex.com [chemimpex.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 11. moodle2.units.it [moodle2.units.it]
- 12. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]
- 13. L12423.09 [thermofisher.com]
- 14. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting & Optimization
Minimizing polyacylation side products in Friedel-Crafts reaction
Welcome to the technical support guide for Friedel-Crafts acylation. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting strategies and address frequently encountered challenges, with a specific focus on preventing polyacylation side reactions.
Introduction: The Challenge of Selectivity
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing aryl ketones, which are valuable precursors in the pharmaceutical and chemical industries.[1][2] However, achieving high selectivity for the desired mono-acylated product can be challenging. One of the most common side reactions is polyacylation, where multiple acyl groups are added to the aromatic ring. This not only consumes valuable starting material but also complicates purification, leading to lower overall yields.
This guide provides a structured approach to understanding and mitigating polyacylation. By explaining the underlying chemical principles and offering practical, field-proven solutions, we aim to empower you to optimize your reactions for maximum efficiency and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is polyacylation in the context of Friedel-Crafts reactions, and why is it generally less common than polyalkylation?
A: Polyacylation is the addition of more than one acyl group to an aromatic ring during a Friedel-Crafts reaction. Theoretically, Friedel-Crafts acylation is less prone to polysubstitution than its counterpart, Friedel-Crafts alkylation.[3][4] This is because the first acyl group introduced is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic attack.[5][6][7] In contrast, the alkyl groups introduced during alkylation are electron-donating, activating the ring and making it more susceptible to subsequent alkylation.[6]
However, under certain conditions, polyacylation can still occur, particularly with highly activated aromatic substrates or when using highly reactive catalyst/acylating agent systems.
Q2: What are the primary factors that drive the formation of polyacylation byproducts?
A: Several key experimental parameters can inadvertently promote polyacylation:
-
Highly Activated Substrates: Aromatic rings with potent electron-donating groups (e.g., -OH, -OR, -NH₂) are highly nucleophilic and can be reactive enough to undergo a second acylation despite the deactivating effect of the first.
-
Excess Acylating Agent or Catalyst: Using a significant excess of the acylating agent or a highly active Lewis acid catalyst can increase the concentration and reactivity of the electrophile to a point where even the deactivated mono-acylated product reacts.
-
High Reaction Temperatures: Elevated temperatures provide the necessary activation energy for the less favorable second acylation to occur.
-
Inappropriate Solvent Choice: The solvent can influence the solubility of reaction intermediates and the activity of the catalyst, sometimes creating conditions favorable for side reactions.[8][9][10]
Q3: How does the choice and amount of Lewis acid catalyst impact selectivity?
A: The Lewis acid is critical. It serves to generate the highly electrophilic acylium ion from the acyl halide or anhydride.[11][12][13] However, its role extends beyond this initial activation.
-
Stoichiometry: In a typical Friedel-Crafts acylation, the Lewis acid (like AlCl₃) forms a complex with the ketone product.[14][15] This complexation deactivates the product, protecting it from further acylation. Therefore, a stoichiometric amount (at least one equivalent) of the Lewis acid is required.[14][15] Using a sub-stoichiometric amount can leave un-complexed, reactive mono-acylated product in the mixture, which can then undergo a second acylation.
-
Reactivity: Highly potent Lewis acids (e.g., AlCl₃, SbCl₅) generate the acylium ion more readily, which can lead to lower selectivity and more side reactions.[16] Milder Lewis acids (e.g., ZnCl₂, FeCl₃) may offer better control, especially for highly activated substrates, though they might require higher temperatures or longer reaction times.[1]
Troubleshooting Guide: Minimizing Polyacylation
This section addresses specific experimental issues with actionable solutions.
Issue 1: My reaction yields a significant amount of di-acylated product. How can I improve mono-selectivity?
This is the most common problem related to polyacylation. The key is to carefully control the reactivity of the system.
Root Cause Analysis & Solutions:
Solutions in Detail:
-
Stoichiometric Control:
-
Action: Carefully control the stoichiometry of your acylating agent. Use no more than 1.0 to 1.1 equivalents relative to your limiting aromatic substrate. An excess of the acylating agent is a primary driver of polysubstitution.
-
Causality: By limiting the amount of the electrophile precursor, you ensure it is consumed in the formation of the mono-acylated product, leaving little to no excess to react further.
-
-
Temperature Management:
-
Action: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless no reaction is observed.
-
Causality: The second acylation has a higher activation energy than the first. By lowering the temperature, you provide enough energy for the desired reaction to proceed while kinetically disfavoring the undesired side reaction.
-
-
Reverse Addition Protocol:
-
Action: Instead of adding the acylating agent to the mixture of the aromatic compound and Lewis acid, try a "reverse addition." Add the aromatic substrate slowly to a pre-formed complex of the Lewis acid and the acylating agent.
-
Causality: This method maintains a low concentration of the aromatic substrate throughout the reaction. This minimizes the chance of a newly formed, highly reactive mono-acylated product encountering another acylium ion before it can be complexed and deactivated by the Lewis acid.
-
Issue 2: My aromatic substrate is highly activated (e.g., anisole, phenol), and I'm still getting polyacylation even with stoichiometric control.
Highly activated systems require a more delicate approach.
Root Cause Analysis & Solutions:
Solutions in Detail:
-
Change the Lewis Acid:
-
Action: Switch from a strong Lewis acid like AlCl₃ to a milder one such as ZnCl₂ or FeCl₃.[1] Zeolite catalysts can also be an effective, more environmentally friendly option.[1]
-
Causality: Milder Lewis acids establish a lower equilibrium concentration of the highly reactive acylium ion, which reduces the rate of the reaction and gives the deactivating complexation of the product time to occur, thus improving selectivity.
-
-
Use a Less Reactive Acylating Agent:
-
Action: Substitute the highly reactive acyl chloride with the corresponding acid anhydride.[17]
-
Causality: Acid anhydrides are generally less reactive than acyl chlorides.[17] This slower reaction rate can significantly improve selectivity for mono-acylation, especially with very reactive substrates.
-
-
Solvent Optimization:
-
Action: The choice of solvent can influence selectivity. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the formation of the kinetically controlled product.[8][10]
-
Causality: In non-polar solvents, the complex formed between the Lewis acid and the ketone product may be less soluble, causing it to precipitate or otherwise be removed from the reaction pathway, preventing further acylation.[10]
-
Summary of Key Parameters for Control
| Parameter | Recommendation for Mono-selectivity | Rationale |
| Stoichiometry | Use 1.0-1.1 eq. of acylating agent. | Prevents excess electrophile from reacting with the product. |
| Lewis Acid | Use ≥1.0 eq. of Lewis Acid. Switch to milder acids (ZnCl₂, FeCl₃) for active substrates. | Ensures product complexation and deactivation. Milder acids reduce overall reactivity.[1][14][15] |
| Temperature | Start at 0 °C; avoid excessive heating. | Kinetically disfavors the higher activation energy pathway of the second acylation. |
| Order of Addition | Add substrate slowly to a pre-formed catalyst-acylating agent complex (Reverse Addition). | Maintains a low concentration of the nucleophile, preventing localized excess that can lead to polyacylation. |
| Acylating Agent | Use acid anhydrides instead of acyl chlorides for highly activated rings. | Anhydrides are less reactive, allowing for a more controlled reaction.[17] |
| Solvent | Use non-polar solvents like CH₂Cl₂ or CS₂. | Can influence intermediate solubility and favor the desired kinetic product.[8][10] |
Experimental Protocol: Selective Mono-acylation of Anisole
This protocol provides a robust starting point for minimizing polyacylation with an activated substrate.
Materials:
-
Anisole (1.0 eq)
-
Acetyl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated HCl
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.
-
Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.
-
Acylium Ion Formation: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.05 eq) dropwise to the stirred suspension over 15 minutes. Allow the mixture to stir for an additional 20 minutes at 0 °C.
-
Substrate Addition (Reverse Addition): Dissolve anisole (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.[14]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to isolate the desired mono-acylated product.
References
- Guisnet, M., & Perot, G. (2016). Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation. Comptes Rendus Chimie, 19(4-5), 485-491.
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, September 14). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? Retrieved from [Link]
- Gandhi, T. (2021). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. Chemistry – An Asian Journal, 16(19), 2773-2794.
-
ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
- Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry, an Asian journal, 16(19), 2773–2794.
- Nikpour, M., & Paik, E. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(53), 30253–30310.
-
Quora. (2017, December 23). Why is the Friedel Crafts acylation of benzene favorable than that of Friedel craft alkylation? Retrieved from [Link]
-
Scribd. (n.d.). Minimizing Polyalkylation in Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Leah4sci.com. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Fairbanks, A. J., & Cristea, M. (2004). Selective anomeric acetylation of unprotected sugars in water. Organic & biomolecular chemistry, 2(17), 2434–2435.
-
SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
- Le, T. N., Hansen, P. E., Nguyen, H. T., & Tran, P. H. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). New Journal of Chemistry, 40(6), 5518-5524.
-
ResearchGate. (2025, August 6). Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids. Retrieved from [Link]
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Technical Support Center: Solvent Optimization for 2'-Fluoropropiophenone Reduction
Current Status: Online Ticket ID: #SOLV-2FPP-RED Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems for Chemoselective & Enantioselective Reduction of 2'-Fluoropropiophenone
Executive Summary & Solvent Decision Matrix
The reduction of This compound presents unique challenges due to the ortho-fluorine substituent. This atom introduces steric bulk that can twist the carbonyl out of planarity and an inductive electron-withdrawing effect (-I) that increases carbonyl electrophilicity.
Your choice of solvent is not merely a medium; it is a reagent that dictates stereocontrol , reaction rate , and safety profile .
Interactive Solvent Selection Workflow
Use the following logic gate to determine your starting solvent system.
Figure 1: Decision tree for solvent selection based on product requirements and methodology.
Technical Modules & Protocols
Module A: Chemical Reduction (Racemic)
Standard Reagent: Sodium Borohydride (NaBH₄) Primary Issue: The 2'-fluoro group increases lipophilicity compared to acetophenone, potentially causing solubility issues in pure alcohols.
Recommended Solvent Systems
| Solvent System | Role | Pros | Cons | Green Score (Pfizer) |
| Methanol (MeOH) | Primary | Rapid activation of borohydride; high rate. | Exothermic risk with large NaBH₄ excess. | Preferred |
| Ethanol (EtOH) | Alternative | Slower rate (better control); lower toxicity. | Lower solubility for fluorinated aromatics. | Preferred |
| THF + MeOH (10%) | Co-solvent | Solubilizes lipophilic substrates; MeOH activates NaBH₄. | THF is prone to peroxide formation; difficult workup (emulsions). | Usable |
Troubleshooting Guide: NaBH₄ Reduction
Q: The reaction is stalling at 60% conversion in THF.
-
Root Cause: NaBH₄ is not soluble in THF, and THF does not facilitate the ligand exchange required to release hydride effectively.
-
Solution: Add Methanol dropwise as a co-solvent. Borohydride reduction kinetics are orders of magnitude faster in protic solvents because the solvent participates in the transition state, stabilizing the developing alkoxide.
Q: I am seeing "runaway" exotherms upon reagent addition.
-
Root Cause: The electron-withdrawing nature of the ortho-fluorine makes the carbonyl carbon highly electrophilic. Combined with the rapid decomposition of NaBH₄ in acidic/warm MeOH, this generates heat and H₂ gas.
-
Solution:
-
Switch to Ethanol (slower kinetics).
-
Pre-cool the solvent to -10°C.
-
Add NaBH₄ as a solution in 1M NaOH (stabilized) rather than solid.
-
Module B: Asymmetric Transfer Hydrogenation (ATH)
Standard Reagent: RuCl(p-cymene)[(S,S)-TsDPEN] Primary Issue: Enantiomeric Excess (ee%) erosion due to the ortho-substituent effect.
The "Green" Switch: DCM to IPA
Historically, chlorinated solvents (DCM) were used for auxiliary-based reductions. Modern ATH uses Isopropanol (IPA) as both the solvent and the hydrogen source.
Figure 2: The dual role of Isopropanol in ATH. Note that Acetone accumulation can reverse the reaction.
Troubleshooting Guide: ATH Optimization
Q: My ee% is lower (85%) compared to non-fluorinated propiophenone (98%).
-
Root Cause: The ortho-fluorine creates a steric clash with the TsDPEN ligand, destabilizing the optimal transition state.
-
Solution:
-
Lower Temperature: Run the reaction at 0°C or -10°C in IPA. Lower temperatures favor the energetic difference between the R and S transition states.
-
Solvent Switch: Change from IPA to Formic Acid/Triethylamine (5:2) in Ethyl Acetate. This is an irreversible hydrogen source, preventing the reverse oxidation of your product (which often erodes ee%).
-
Q: The catalyst turns black and inactive immediately.
-
Root Cause: Fluorine lone pairs can sometimes coordinate to the Ruthenium, but more likely, your solvent is "wet." Water decomposes the active Ru-H species.
-
Solution: Use anhydrous IPA (<0.05% water). Degas the solvent with Argon for 20 minutes to remove O₂, which is fatal to the hydride species.
Module C: Workup & Isolation (The "Hidden" Solvent Step)
Fluorinated organics often have densities close to water (1.0–1.1 g/mL) or form stable emulsions due to the "teflon-like" nature of fluorinated domains.
Protocol: Breaking the Emulsion
-
Evaporation: Strip off the reaction solvent (MeOH/IPA) completely before adding the extraction solvent. Alcohol residues act as surfactants.
-
Density Mismatch: Do NOT use Dichloromethane (DCM) for extraction if you can avoid it (Green Chemistry).
-
Recommended:Isopropyl Acetate (IPAc) or MTBE . These are much lighter than water/brine, ensuring a clean phase split.
-
-
pH Adjustment: For the 2'-fluoro alcohol, ensure the aqueous layer is neutral/slightly acidic. Strong bases can induce elimination of HF (defluorination) in some sensitive substrates, though less likely in simple alcohols.
Reference Data & Green Chemistry Scoring
Solvent Selection Table (Adapted for 2'-Fluoro Substrates)
| Solvent | Pfizer Status | GSK Status | Boiling Point (°C) | Rec. Usage |
| Water | Preferred | Preferred | 100 | Biocatalysis / biphasic systems |
| Ethanol | Preferred | Preferred | 78 | NaBH₄ reduction |
| 2-Propanol (IPA) | Preferred | Preferred | 82 | ATH (H-donor) |
| Ethyl Acetate | Preferred | Preferred | 77 | Extraction / ATH Co-solvent |
| THF | Usable | Problematic | 66 | Solubilizing lipophilic ketones |
| DCM | Usable | Hazardous | 40 | AVOID (Emulsions/Toxicity) |
| DMF/DMAc | Undesirable | Hazardous | 153 | AVOID (Workup difficulty) |
References
-
Pfizer Solvent Selection Guide : Alfonsi, K., et al. (2008).[1] "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[1] Green Chemistry, 10, 31-36.[1]
-
Noyori Asymmetric Transfer Hydrogenation : Hashiguchi, S., et al. (1995).[2] "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 117(28), 7562–7563.[2]
-
Solvent Effects in Reduction : Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
GSK Solvent Sustainability Guide : Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862.
-
Reduction of Fluorinated Ketones : Prakash, G. K. S., et al. (2011). "Nucleophilic Fluoromethylation of Aldehydes and Ketones." Chemical Reviews, 111(9). (Contextual reference for fluorinated substrate behavior).
Sources
Preventing isomerization during 2'-Fluoropropiophenone derivatization
Welcome to the technical support center for 2'-Fluoropropiophenone derivatization. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the chemical modification of this key intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively. This document addresses one of the most common and often overlooked side reactions: isomerization.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Isomerization
This section addresses the core concepts behind the isomerization of this compound. Understanding these principles is the first step toward prevention.
Q1: What is isomerization in the context of this compound, and why does it happen?
A1: Isomerization in this context primarily refers to the migration of the carbon-carbon double bond in the enol or enolate intermediate, which can lead to the formation of constitutional isomers or racemization if the α-carbon is a stereocenter. The root cause is a fundamental chemical process called keto-enol tautomerism .[1][2]
-
The Keto Form: This is the standard structure of this compound, containing a carbonyl group (C=O).
-
The Enol Form: In the presence of an acid or base catalyst, the ketone can reversibly convert to its tautomer, an enol, which contains a hydroxyl group (-OH) attached to a carbon-carbon double bond (C=C-OH).[3][4]
This equilibrium, while often favoring the keto form, means that a portion of your starting material always exists as the reactive enol intermediate.[2] Derivatization reactions that target the α-carbon often proceed through this enol or the related enolate anion.[5]
Q2: How do acidic or basic conditions promote this isomerization?
A2: Both acids and bases provide a pathway to accelerate the interconversion between the keto and enol forms, which is otherwise slow in neutral media.[6]
-
Base-Catalyzed Mechanism: A base removes the acidic proton from the α-carbon (the carbon adjacent to the carbonyl group) to form a resonance-stabilized intermediate called an enolate.[4][5] This enolate can then be protonated on the oxygen to form the enol or back on the α-carbon. If protonation occurs at a different position or with a different stereochemistry, an isomer results.
-
Acid-Catalyzed Mechanism: An acid first protonates the carbonyl oxygen, making the α-proton more acidic.[4][6] A weak base (like the solvent) can then remove the α-proton to form the enol.
Q3: How does the ortho-fluoro substituent on the phenyl ring affect isomerization?
A3: The fluorine atom at the ortho-position has a significant electronic influence.
-
Inductive Effect: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect can increase the acidity of the α-protons, making the formation of the enol or enolate intermediate easier under certain conditions.[7][8]
-
Conformational Effects: The ortho-fluoro group can influence the preferred conformation of the molecule, potentially creating steric hindrance that affects the approach of reagents to either the carbonyl carbon or the α-carbon.[9][10] Studies on α-fluoroacetophenone suggest significant destabilization when the fluorine atom interacts sterically with the ortho-hydrogens of the aromatic ring at certain dihedral angles.[9] This interplay of electronic and steric factors makes predicting its exact impact complex without experimental data, but it underscores the need for careful reaction optimization.
Section 2: Troubleshooting Guide for Common Derivatization Reactions
This section provides specific, actionable advice for common experimental problems where isomerization is a likely culprit.
Scenario 1: Reductive Amination - Low Yield of Desired Amine and Presence of Impurities
Problem: You are performing a reductive amination of this compound with a primary or secondary amine. After workup, you observe a low yield of the target product, accompanied by unknown peaks in your NMR or LC-MS analysis.
Root Cause Analysis:
Reductive amination is a two-step process within a single pot: (1) formation of an imine intermediate, and (2) reduction of the imine to an amine.[11] The conditions required for imine formation, typically neutral to weakly acidic (pH 4-6), can unfortunately also catalyze keto-enol tautomerism.[6] If the enol form reacts or if the imine itself isomerizes (forms an enamine), subsequent reduction will lead to undesired products.
Visualizing the Competing Pathways
Caption: Competing reaction pathways during reductive amination.
Solutions & Preventative Measures
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Reducing Agent | Using a strong, non-selective reducing agent like NaBH₄ from the start. | Use Sodium Triacetoxyborohydride (NaBH(OAc)₃). This reagent is milder and is most effective in the slightly acidic conditions (e.g., in dichloromethane with acetic acid) that also favor imine formation.[12][13] It selectively reduces the imine in the presence of the ketone, allowing the primary reaction to proceed efficiently before significant isomerization can occur.[14] |
| pH Control | Reaction pH is too low (<4) or too high (>7), or not controlled. | Maintain a weakly acidic pH (4-6). This pH range is a compromise: it's acidic enough to catalyze imine formation but not so acidic as to aggressively promote enolization. You can use acetic acid as both a catalyst and a component of the solvent system.[13] |
| Temperature | Running the reaction at elevated temperatures to speed it up. | Maintain low to ambient temperature (0 °C to 25 °C). Isomerization is an equilibrium process. Higher temperatures provide the energy to overcome activation barriers for side reactions and can shift the equilibrium. Running the reaction cooler, even if it takes longer, will favor the desired kinetic product. |
| Reaction Order | Adding all reagents at once without pre-incubation. | Pre-form the imine. Mix the this compound and the amine in the solvent (e.g., DCE or THF) and stir for 30-60 minutes at room temperature before adding the reducing agent. This allows the imine concentration to build up, maximizing the chance it gets reduced before the ketone can isomerize.[13] |
Scenario 2: α-Functionalization (e.g., Alkylation, Halogenation) - Formation of Regioisomers
Problem: You are attempting to functionalize the α-carbon by forming an enolate with a base, followed by quenching with an electrophile. Your product is a mixture of the desired compound and a regioisomer where the functional group is on the methyl carbon instead of the intended methylene carbon.
Root Cause Analysis:
This issue arises from a lack of control over which α-proton is removed. This compound has two α-carbons with acidic protons. The enolate formed can be either the "kinetic" enolate or the "thermodynamic" enolate.
-
Kinetic Enolate: Formed by removing the most accessible, least sterically hindered proton (from the methyl group). This process is faster.
-
Thermodynamic Enolate: Formed by removing a proton to create the more substituted, more stable double bond in the enolate (from the methylene group attached to the phenyl ring). This enolate is more stable but forms more slowly.[5]
Using the wrong base or temperature allows the initially formed kinetic enolate to equilibrate to the more stable thermodynamic enolate, leading to a mixture of products.[15]
Visualizing Enolate Formation
Caption: Kinetic vs. Thermodynamic enolate control.
Solutions & Preventative Measures
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Base | Using a weaker, smaller base like NaOH, NaH, or an alkoxide (e.g., NaOEt). | Use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA). LDA's bulkiness makes it preferentially abstract the sterically more accessible proton (kinetic control).[5] Its strength ensures rapid and complete deprotonation, preventing equilibration.[15] |
| Temperature | Running the reaction at or above 0 °C. | Maintain very low temperatures (typically -78 °C, a dry ice/acetone bath). At this temperature, the energy barrier for the kinetic deprotonation is easily overcome, but there is insufficient thermal energy for the system to equilibrate to the more stable thermodynamic enolate.[15] |
| Solvent | Using protic solvents like ethanol or methanol. | Use an anhydrous aprotic solvent like Tetrahydrofuran (THF). Protic solvents can protonate the enolate, reversing its formation and allowing for equilibration. Anhydrous conditions are critical.[16] |
| Addition Order | Adding the base to the ketone solution. | Add the ketone solution slowly to the LDA solution at -78 °C. This "inverse addition" ensures the base is always in excess, immediately deprotonating the ketone as it's introduced and minimizing the chance of the ketone reacting with the newly formed enolate.[15] |
Section 3: Analytical Protocols for Detecting Isomerization
If you suspect isomerization, you must confirm it. Here are protocols for using NMR and LC-MS to identify and quantify isomeric impurities.
Protocol 1: ¹H NMR Analysis for Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying isomers, as they will have distinct chemical shifts and coupling patterns.[17]
Objective: To identify and quantify the desired product versus potential isomers in a crude reaction mixture.
Methodology:
-
Sample Preparation: Take an aliquot of your crude reaction mixture post-workup but before purification. Evaporate the solvent completely. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.[17]
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (d1) of at least 5 times the longest T1 value (a 30-second delay is often safe) to allow for accurate integration.
-
Data Analysis:
-
Identify the characteristic peaks for your expected product. For a derivative of this compound, focus on the protons on the α- and β-carbons (the ethyl group).
-
Look for new sets of signals in that region with different chemical shifts or multiplicities.
-
Integrate a well-resolved peak for the desired product and a corresponding peak for the suspected isomer. The ratio of these integrals will give you the molar ratio of the two compounds.
-
Hypothetical Data for an α-Alkylated Product:
| Compound | Proton Signal | Expected δ (ppm) | Multiplicity |
| Desired Product (α-CH-R) | α-CH | ~3.5 - 4.5 | Quartet (q) |
| β-CH₃ | ~1.1 - 1.3 | Doublet (d) | |
| Isomeric Byproduct (β-CH-R) | α-CH₂ | ~2.8 - 3.2 | Multiplet (m) |
| β-CH₂-R | ~1.5 - 2.0 | Multiplet (m) |
Note: These are estimated values and will vary based on the specific derivative and solvent.
Protocol 2: LC-MS for Separation and Mass Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) can separate isomers and confirm they have the same mass, strengthening the evidence for isomerization.[18]
Objective: To separate potential isomers chromatographically and confirm they are isobaric (have the same mass).
Methodology:
-
Sample Preparation: Dilute the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatography:
-
Column: Use a high-resolution C18 reversed-phase column.
-
Mobile Phase: Start with a gradient method (e.g., Water/Acetonitrile with 0.1% formic acid). Isomers often have slightly different polarities and may separate under the right gradient conditions.
-
Detection: Use a UV detector (e.g., at 254 nm) and the mass spectrometer.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in a full scan mode to obtain the molecular weight of all eluting peaks.
-
If you observe two or more peaks with different retention times but the exact same molecular ion mass ([M+H]⁺ or [M-H]⁻), this is strong evidence of isomerization.
-
References
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22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022). Master Organic Chemistry. [Link]
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Complete The Mechanism For The Keto Enol Tautomerization. (n.d.). staging.kings.co.nz. [Link]
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Video: Keto–Enol Tautomerism: Mechanism. (2025). JoVE. [Link]
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Keto Enol Tautomerization. (2024). Chemistry Steps. [Link]
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Conformational preferences of α-fluoroketones may influence their reactivity. (2017). Beilstein Journal of Organic Chemistry. [Link]
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On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. (2001). PubMed. [Link]
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Fluoro ketone inhibitors of hydrolytic enzymes. (n.d.). ACS Publications. [Link]
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Most stable conformations of (a) α-fluoroacetophenone and (b) α-chloroacetophenone in ethanol. (n.d.). ResearchGate. [Link]
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High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. (n.d.). PMC. [Link]
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Enantioselective α-tosyloxylation of propiophenone. (n.d.). ResearchGate. [Link]
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Conformational preferences of α-fluoroketones may influence their reactivity. (2017). Beilstein Journals. [Link]
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Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. (2022). PMC. [Link]
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Aldol Reactions: E-Enolates and Anti-Selectivity. (n.d.). DigitalCommons@USU. [Link]
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Detection of the keto-enol tautomerization in acetaldehyde, acetone, cyclohexanone, and methyl vinyl ketone with a novel VUV light source. (2022). ResearchGate. [Link]
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How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]
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Structural Tuning of Inefficient C1-Symmetric Iodoarene for Efficient Enantioselective Oxidative Organocatalysis. (2026). ACS Omega. [Link]
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Derivatization Procedure and Negative Chemical Ionization GC/MS/MS Conditions for the Analysis of Steroidal Analogs. (2011). Agilent. [Link]
- Method of analysis of aldehyde and ketone by mass spectrometry. (n.d.).
- Propiophenone derivatives and methods of preparation thereof. (n.d.).
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Reductive amination. (n.d.). Wikipedia. [Link]
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Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. (2018). Nature Communications. [Link]
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The determination of ketone bodies: preanalytical, analytical and physiological considerations. (2001). PubMed. [Link]
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Reactions of various aldehydes with propiophenone metal enolate... (n.d.). ResearchGate. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. (n.d.). chemrxiv.org. [Link]
-
Reductive Amination - Common Conditions. (n.d.). organic-chemistry.org. [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. [Link]
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A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. (2017). ResearchGate. [Link]
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Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. (2024). White Rose Research Online. [Link]
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Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). MDPI. [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
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Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. [Link]
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Common Troubleshooting Tips. (2023). Chemistry LibreTexts. [Link]
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Ketonization of incarcerated acetophenone enol. (2003). PubMed. [Link]
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Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. (n.d.). Oxford Instruments. [Link]
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How to achieve regioselective (base-catalyzed) enolization of a carbonyl group in a diketone? (2020). Chemistry Stack Exchange. [Link]
-
Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. (2025). ResearchGate. [Link]
- alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes Consider these typical bond strengths. (n.d.). University of Birmingham.
-
Assay Troubleshooting. (n.d.). MB(ASCP). [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews. [Link]
-
Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. (n.d.). neliti.com. [Link]
-
An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. (n.d.). Academic Journals. [Link]
-
Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. (n.d.). PMC. [Link]
-
Troubleshooting step growth polymerization. (2021). Reddit. [Link]
-
Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. (n.d.). Analyst. [Link]
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Validation & Comparative
Validated Analytical Architectures for Fluorinated Ketone Purity
A Comparative Technical Guide for Pharmaceutical & Material Science Applications
Executive Summary: The "Chameleon" Challenge
Analyzing fluorinated ketones (e.g., Perfluoro(2-methyl-3-pentanone), Hexafluoroacetone) presents a unique paradox in analytical chemistry. While they appear chemically simple, their high electronegativity creates two distinct hurdles: extreme volatility and dynamic hydration .
Standard GC-FID methods often overestimate purity by "hiding" water-derived impurities. Conversely, quantitative 19F NMR (qNMR) offers absolute specificity but requires rigorous parameter optimization. This guide objectively compares these methodologies, proposing a hybrid workflow that integrates the speed of GC with the structural truth of NMR.
The Core Challenge: Why Standard Methods Fail
Before selecting a method, you must understand the specific behavior of fluorinated ketones.
-
The "Invisible" Hydrate (Gem-Diol): Due to the electron-withdrawing fluorine atoms, the carbonyl carbon is highly electrophilic. In the presence of trace moisture, it forms a gem-diol.[1]
-
The Trap: In a hot GC injector (
), the gem-diol dehydrates back into the ketone. GC-FID will report 99.9% ketone even if the sample is 5% gem-diol.
-
-
Lack of UV Chromophores: Many fluorinated ketones are transparent to UV detection, rendering standard HPLC-UV useless without derivatization.
Method A: Gas Chromatography (GC-FID)
Role: The Routine Workhorse for Volatile Impurities.
GC-FID remains the standard for detecting volatile organic impurities (non-fluorinated solvents, starting materials). However, it must be validated with specific parameters to retain highly volatile fluorinated species.
Optimized Protocol
-
Instrument: GC with Flame Ionization Detector (FID).
-
Column Selection: Critical. Use a thick-film column (3.0 - 5.0 µm film thickness) to increase retention of volatile fluorinated species.
-
Recommended: DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane).
-
-
Carrier Gas: Helium at 1.5 mL/min (constant flow).
-
Injector: Split ratio 50:1 (to prevent column overload from solvent expansion).
Step-by-Step Workflow:
-
Blank Run: Inject pure solvent (e.g., Anhydrous Acetonitrile) to establish baseline.
-
System Suitability (SST): Inject a mixture of the analyte and a known impurity (e.g., the hydrogenated intermediate). Requirement: Resolution (
) . -
Sample Injection: Inject neat or diluted sample.
-
Integration: Integrate all peaks
.
Pros & Cons:
-
[+] Sensitivity: Excellent for trace organic impurities (LOD < 10 ppm).
-
[+] Precision: RSD < 0.5% is easily achievable.
-
[-] Blind Spot: Dehydrates gem-diols; cannot quantify water content; response factors vary wildly for highly fluorinated byproducts.
Method B: Quantitative 19F NMR (qNMR)
Role: The Absolute Reference (Primary Ratio Method).
19F qNMR is the "Gold Standard" for assaying fluorinated ketones. It detects the ketone and the gem-diol as separate species and requires no analyte-specific reference standard—only a traceable internal standard (IS).
Optimized Protocol
-
Instrument: 400 MHz NMR (or higher) with a fluorine-capable probe.
-
Internal Standard (IS):
-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid. Must have a distinct chemical shift from the analyte. -
Relaxation Delay (
): The critical parameter. Fluorine nuclei have long relaxation times.-
Setting:
(typically 30–60 seconds). Failure to set this results in integration errors.
-
Step-by-Step Workflow:
-
T1 Determination: Run an inversion-recovery experiment to measure the longest
in the sample. -
Sample Prep: Weigh ~20 mg of Sample and ~10 mg of IS into a vial. Dissolve in deuterated solvent (e.g., DMSO-
to slow proton exchange, or Acetone- ). -
Acquisition:
-
Spectral Width: Sufficient to cover -50 to -200 ppm.
-
Scans: 16–64 (for S/N > 150).
-
Pulse Angle:
.[2]
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak and the Analyte peak (summing the ketone and gem-diol signals if total fluorinated content is desired).
Pros & Cons:
-
[+] Absolute Purity: No reference standard needed for the analyte.
-
[+] specificity: Separates Ketone vs. Gem-diol vs. Hemiketal.
-
[-] Sensitivity: Higher LOD (~100 ppm) compared to GC.
Critical Comparison: GC-FID vs. 19F qNMR
| Feature | GC-FID | 19F qNMR |
| Primary Utility | Trace volatile impurities | Absolute Assay & Hydrate quantification |
| Gem-Diol Detection | NO (Dehydrates in injector) | YES (Distinct peaks) |
| Reference Standard | Required for every impurity | Not required (Internal Standard only) |
| LOD (Limit of Detection) | High (< 10 ppm) | Moderate (~100 ppm) |
| Throughput | High (20-30 min/sample) | Low (due to long D1 delay) |
| Cost | Low | High (Instrument & Deuterated solvents) |
The "Hidden" Variable: Water & Hydrates
Because GC misses the hydrate and NMR is expensive, a third vector is required for routine QC: Karl Fischer (KF) Titration .
-
The Reaction: Fluorinated Ketone +
Gem-Diol.[1] -
Protocol: Use Volumetric KF.
-
Note: Some fluorinated ketones can interfere with KF reagents (forming ketals with the alcohol in the reagent).
-
Validation: Use a "ketone-specific" KF reagent (methanol-free) to prevent side reactions.
-
Recommended Analytical Workflow
Do not rely on a single method. Use this decision tree to ensure data integrity.
Caption: Integrated workflow prioritizing water/hydrate detection before organic impurity profiling.
References
-
ASTM International. (2022). ASTM D6806 - Standard Practice for Analysis of Halogenated Organic Solvents and Their Admixtures by Gas Chromatography. [Link][3][4]
-
Royal Society of Chemistry. (2017). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]
-
National Institutes of Health (PMC). (2020). Transient Formation of Hemiketals from Pentafluoro-gem-diols in the Presence of Alcohols. [Link]
-
Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols). [Link][1][5]
Sources
Comparative Analysis: UV-Vis Spectra of 2'-Fluoropropiophenone vs. Propiophenone
This guide provides an in-depth technical comparison of the UV-Vis spectral characteristics of 2'-Fluoropropiophenone and Propiophenone . It is designed for researchers utilizing these compounds as intermediates in pharmaceutical synthesis (e.g., synthesis of cathinones, antidepressants, or agrochemicals).
Executive Summary & Chemical Context
Propiophenone and its ortho-fluorinated derivative, This compound , share the fundamental benzoyl chromophore. However, the introduction of a fluorine atom at the ortho (2') position induces specific electronic and steric perturbations that result in measurable spectral shifts.
-
Propiophenone: The baseline aromatic ketone.[1] Its spectrum is governed by the conjugation between the benzene ring and the carbonyl group.
-
This compound: Characterized by the high electronegativity of fluorine and the "ortho-effect," which alters the dipole moment and slightly perturbs the planarity of the conjugated system.
This guide analyzes these differences to aid in compound identification , purity assessment , and reaction monitoring .
Theoretical Basis of Spectral Shifts
To interpret the spectra correctly, one must understand the electronic transitions involved:
-
Transition (K-band): High intensity (
). Occurs due to conjugation between the benzene -system and the carbonyl -bond. -
Transition (R-band): Low intensity (
). Forbidden transition involving the non-bonding electrons on the carbonyl oxygen.
The "Ortho-Fluoro" Effect
The substitution of Hydrogen with Fluorine at the 2-position introduces two competing factors:
-
Electronic Effect (Inductive -I > Resonance +R): Fluorine is highly electronegative, withdrawing electron density from the ring (
-withdrawal). While it can donate -electrons, the inductive effect dominates, generally stabilizing the HOMO. This typically leads to a hypsochromic shift (Blue Shift) of the band compared to the unsubstituted parent. -
Steric/Field Effect: Although fluorine has a small van der Waals radius (1.47 Å), its proximity to the carbonyl oxygen (in the s-cis conformation) or the ethyl group creates electrostatic repulsion. This forces the carbonyl group slightly out of coplanarity with the benzene ring, reducing conjugation and further contributing to a hypsochromic shift and a hypochromic effect (reduced intensity).
Diagram: Electronic & Steric Influences
The following diagram illustrates the structural factors influencing the UV absorption.
Caption: Causal pathway showing how ortho-fluorine substitution leads to a hypsochromic (blue) shift via inductive and steric mechanisms.
Experimental Data Comparison
The following data represents typical values observed in polar protic solvents (e.g., Ethanol/Methanol). Note that exact values may vary by ±2 nm depending on solvent purity and pH.[1]
Table 1: Spectral Characteristics[1][2][3]
| Feature | Propiophenone | This compound | Shift Type | Explanation |
| 242 - 243 nm | 238 - 240 nm | Hypsochromic (Blue) | -I effect of F and slight steric twist. | |
| Molar Absorptivity ( | ~13,000 | ~10,500 - 12,000 | Hypochromic (Weaker) | Reduced orbital overlap due to non-planarity. |
| 278 - 280 nm | 274 - 276 nm | Hypsochromic (Blue) | F stabilizes the ground state | |
| Solvent Effect (Polar) | Red shift for | Red shift for | Solvatochromism | Polar solvents stabilize the excited |
Standardized Experimental Protocol
To replicate these results for quality control (QC) or identification, follow this self-validating protocol.
Reagents & Equipment
-
Solvent: Spectroscopic grade Ethanol (99.9%) or Methanol.[1] Avoid Benzene or Toluene as they absorb in the same region.
-
Blank: Pure solvent from the same batch used for dissolution.[1]
-
Cuvettes: Quartz cuvettes (1 cm path length). Glass/Plastic absorb UV <300 nm and are unsuitable.[1]
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Dilution (Critical for Beer-Lambert Law):
-
Acquisition:
-
Scan Range: 200 nm to 400 nm .
-
Scan Speed: Medium/Slow (to resolve the fine structure of the benzenoid band).
-
Baseline Correction: Run the blank (pure ethanol) first.
-
-
Validation Check:
-
If Absorbance > 1.5, dilute further.[1]
-
If the
peak (~278 nm) is invisible, increase concentration by 10x (this band is weak).
-
Workflow Diagram
Caption: Self-validating workflow for UV-Vis spectral acquisition.
Applications in Drug Development
The spectral difference, while subtle (~4 nm shift), is diagnostic in synthetic pathways.
-
Purity Analysis:
-
In the synthesis of this compound (e.g., via Friedel-Crafts acylation of fluorobenzene), the presence of unreacted fluorobenzene (
~210 nm) or isomers (4'-fluoropropiophenone) can be detected. -
Note: 4'-Fluoropropiophenone typically has a
closer to the parent (242-244 nm) because the para-position allows for better conjugation (resonance donation) than the ortho-position. Therefore, a blue shift to 238 nm is a specific marker for the 2'-isomer .[1]
-
-
Reaction Monitoring:
-
Conversion of the ketone to an alcohol (reduction) or an amine (reductive amination) will cause the disappearance of the
band at 275-280 nm and a significant shift of the main band.
-
References
-
National Institute of Standards and Technology (NIST). Propiophenone UV-Vis Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[1][2]
-
[Link]
-
-
National Institute of Standards and Technology (NIST). 2'-Fluoroacetophenone (Structural Analog) Data.[1] NIST Chemistry WebBook.[1][2]
-
[Link]
-
-
Michigan State University (Reusch, W.). Virtual Textbook of Organic Chemistry - UV-Visible Spectroscopy.[1] (Authoritative source for electronic transition principles).
-
[Link]
-
-
Shimadzu Application News.The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
-
[Link]
-
Sources
Benchmarking synthetic yield of 2'-Fluoropropiophenone vs 3'-isomer
Technical Benchmarking: Regioselective Synthesis and Yield Optimization of 2'- vs. 3'-Fluoropropiophenone
Executive Summary: The Isomer Challenge
In medicinal chemistry and forensic standard synthesis, the production of fluorinated propiophenones requires strict regiocontrol. While 4'-fluoropropiophenone is readily accessible via standard Friedel-Crafts acylation, the 2'-(ortho) and 3'-(meta) isomers present distinct synthetic challenges.
This guide benchmarks the synthetic efficiency of these two isomers.
-
The Core Finding: The 3'-isomer is synthetically superior in terms of yield and purity when produced via the Grignard-Nitrile route, owing to the absence of steric hindrance and electronic repulsion.
-
The Bottleneck: The 2'-isomer suffers from the "Ortho-Effect"—steric crowding by the fluorine atom and potential lone-pair repulsion—which typically reduces isolated yields by 10–15% compared to the meta-isomer under identical conditions.
Mechanistic Benchmarking & Pathway Selection
To achieve high isomer purity, one cannot rely on a single method for all isomers. The following decision matrix explains the causality behind the yield differences.
A. The Friedel-Crafts Failure Mode (Why we don't use it)
Direct Friedel-Crafts acylation of fluorobenzene with propionyl chloride is non-viable for the 3'-isomer and inefficient for the 2'-isomer.
-
Fluorine Directing Effect: Fluorine is an ortho/para director but a ring deactivator.[1]
-
Result: The reaction yields >90% para-isomer (4'). The ortho (2') is formed in trace amounts (<5%), and the meta (3') is electronically forbidden.
B. The Gold Standard: Grignard Addition to Nitriles
The only self-validating, high-fidelity route for both isomers is the nucleophilic addition of ethylmagnesium bromide (EtMgBr) to the corresponding fluorobenzonitrile.
Figure 1: Decision tree for synthetic route selection showing the yield penalty associated with the ortho-isomer.
Comparative Yield Data
The following data is aggregated from standard organometallic protocols involving Grignard additions to benzonitriles.
| Metric | This compound (Ortho) | 3'-Fluoropropiophenone (Meta) | Causality |
| Precursor | 2-Fluorobenzonitrile | 3-Fluorobenzonitrile | Availability of regio-pure starting material.[2] |
| Typical Isolated Yield | 65% – 75% | 80% – 88% | Steric hindrance at the electrophilic carbon. |
| Reaction Time (Reflux) | 4 – 6 Hours | 2 – 3 Hours | Kinetic barrier due to ortho-substitution. |
| Impurities | Unreacted nitrile, trace biphenyls | Minimal; clean conversion | Ortho-F destabilizes the intermediate imine salt.[2] |
| Physical State (RT) | Colorless Oil | Colorless/Pale Yellow Oil | Isomer symmetry affects packing (MP/BP).[2] |
Experimental Protocol: Grignard Addition to Nitriles
Scope: This protocol is valid for both isomers, but specific notes for the 2'-isomer are highlighted in red .
Materials:
-
Substrate: 2-Fluorobenzonitrile (or 3-isomer) [1.0 eq]
-
Reagent: Ethylmagnesium bromide (EtMgBr) (3.0 M in diethyl ether) [1.2 eq]
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF
-
Quench: 6M Hydrochloric Acid (HCl)
Step-by-Step Workflow:
-
System Preparation:
-
Flame-dry a 3-neck round bottom flask under an Argon atmosphere.
-
Critical: Moisture kills Grignard reagents. Ensure all glassware is oven-dried.
-
-
Reagent Formation/Addition:
-
Charge flask with anhydrous Et₂O and the Fluorobenzonitrile (1.0 eq).
-
Cool to 0°C in an ice bath.[1]
-
Add EtMgBr (1.2 eq) dropwise via an addition funnel over 30 minutes.
-
Observation: A precipitate (the imine magnesium salt) will begin to form.
-
-
Reaction Phase (The Divergence):
-
Allow the mixture to warm to Room Temperature (RT).
-
For 3'-Isomer: Stir at RT for 2 hours. Conversion is usually rapid.
-
For 2'-Isomer: Heat to a gentle reflux for 4-6 hours.
-
Why? The fluorine atom at the 2-position physically blocks the approach of the ethyl group. Thermal energy is required to overcome this steric barrier.
-
-
Hydrolysis (The Ketone Release):
-
Cool the mixture back to 0°C.
-
Slowly add 6M HCl. This serves two purposes:
-
Quenches unreacted Grignard (Exothermic! Caution).
-
Hydrolyzes the intermediate imine (
) into the ketone ( ).
-
-
Self-Validating Step: Continue stirring until the solid magnesium salts dissolve and two clear liquid layers appear.
-
-
Workup & Isolation:
-
Purification:
-
Perform vacuum distillation.
-
Note: The 2'-isomer may require column chromatography (Hexane/EtOAc 95:5) if unreacted nitrile remains due to incomplete conversion.
-
Mechanism of Action: The "Ortho Effect" Visualization
The yield difference is driven by the intermediate stability and kinetic accessibility.
Figure 2: Mechanistic comparison showing the kinetic bottleneck (k_ortho < k_meta) caused by steric hindrance.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Grignard addition to nitriles).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic explanation of Ortho-effects and steric hindrance).
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational data on yield variations in ortho-substituted benzonitriles).
-
PubChem Compound Summary. (2024). 3'-Fluoropropiophenone (CID 521183).[5] National Center for Biotechnology Information. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2'-Fluoropropiophenone
Executive Summary: Beyond the SDS
While standard Safety Data Sheets (SDS) classify 2'-Fluoropropiophenone primarily as an irritant and combustible liquid, operational reality in drug development requires a more nuanced approach. This compound is a fluorinated aromatic ketone often used as a key intermediate in the synthesis of cathinone derivatives and other pharmaceutical scaffolds.
The Critical Insight: The presence of the fluorine atom at the ortho position alters the electron density of the phenyl ring, affecting both reactivity and metabolic stability. From a safety perspective, the primary operational risk is not just immediate irritation, but the thermal decomposition hazard . In the event of a fire, this compound evolves Hydrogen Fluoride (HF), a highly corrosive and toxic gas. Therefore, your PPE strategy must account for both chemical exposure (irritation) and thermal events (HF generation).
Part 1: The Personal Protective Ecosystem (PPE)
Effective safety is not about "donning gear"; it is about creating a barrier system validated against specific chemical properties.
Hand Protection: The Permeation Logic
Aromatic ketones are aggressive solvating agents that can swell or degrade standard latex and thin vinyl gloves.
-
Primary Recommendation (Splash Protection): Nitrile Rubber (minimum 0.11 mm / 4 mil).
-
Why: Nitrile provides excellent resistance to the aromatic component. However, ketones can eventually permeate nitrile.
-
Protocol: Change gloves immediately upon splash contact.[1]
-
-
Secondary Recommendation (Immersion/Scale-up): Butyl Rubber or Silver Shield (Laminate).
-
Why: For procedures involving prolonged contact (e.g., cleaning reactor vessels), Butyl rubber offers superior breakthrough time (>480 mins) against ketones compared to Nitrile.
-
-
Technique: "Double-Gloving" is mandatory for synthesis scale-up (>100g). Wear a laminate liner under a nitrile outer glove to combine chemical resistance with dexterity.
Respiratory Defense
-
Standard Operation: Handle strictly within a certified Chemical Fume Hood (face velocity 80–100 fpm).
-
Emergency/Spill: If the hood sash must be breached or a spill occurs outside containment, a Full-Face Respirator with Organic Vapor (OV) Cartridges (black label) is required.
-
Note: Standard N95 dust masks offer zero protection against ketone vapors.
-
Eye & Body Shielding
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the volatility and irritation potential (H319).
-
Body: Flame-Resistant (FR) Lab Coat.
-
Causality: With a flash point of ~79°C (174°F), this is a Class IIIA Combustible Liquid . Standard polyester-blend coats can melt into skin during a flash fire. Cotton or Nomex® is required.
-
PPE Summary Table
| Protection Zone | Recommended Gear | Material Specification | Operational Logic |
| Hands (Routine) | Disposable Gloves | Nitrile (≥0.11 mm) | Good splash resistance; degrade with prolonged ketone contact. |
| Hands (Heavy) | Reusable Gloves | Butyl Rubber / Laminate | Superior permeation resistance for cleaning/spills. |
| Eyes | Splash Goggles | Polycarbonate (ANSI Z87+) | Prevents vapor irritation and liquid entry. |
| Respiratory | Engineering Control | Fume Hood (ISO Class 5) | Primary defense; prevents inhalation of H335 irritant. |
| Body | Lab Coat | 100% Cotton or Nomex® | Prevents static buildup and melting in fire scenarios. |
Part 2: Operational Workflows
Workflow 1: Safe Transfer & Handling
Objective: Transfer this compound from stock container to reaction vessel without static discharge or vapor release.
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation, which can hydrolyze sensitive reagents often used in conjunction (though the ketone itself is relatively stable).
-
Grounding:
-
Transfer: Use a chemically resistant syringe (glass/stainless steel) or a PTFE-lined cannula. Avoid plastic syringes which may leach plasticizers upon prolonged contact.
-
Vapor Lock: Immediately reseal the stock container. Purge the headspace with Nitrogen or Argon if long-term storage is intended, to prevent oxidation.
Workflow 2: Emergency Spill Response
Scenario: A 100mL bottle drops and shatters outside the fume hood.
-
Evacuate & Ventilate: Clear the immediate area. Open lab windows if safe; ensure fume hoods are in "Emergency Purge" mode.
-
PPE Upgrade: Don Butyl gloves and a respirator (OV cartridge).
-
Containment: Dike the spill using non-combustible absorbents (Vermiculite or Sand).
-
Warning: Do NOT use paper towels or sawdust. The high surface area combined with the combustible ketone can create a flammability hazard.
-
-
Neutralization/Cleanup: Scoop absorbed material into a hazardous waste pail labeled "Combustible Organic Waste." Clean the surface with a soap/water solution, not a volatile solvent (like acetone), to avoid increasing the vapor load.
Part 3: Waste & Disposal Logic[5]
Disposal of fluorinated compounds requires strict adherence to environmental protocols to prevent the release of fluorinated by-products into the water table.
The "Fluorine Factor" in Incineration
Standard incineration can be problematic for fluorinated compounds.
-
Mechanism: When this compound is incinerated, the fluorine atom is stripped, forming Hydrogen Fluoride (HF) gas.
-
Requirement: Waste must be sent to a facility equipped with wet scrubbers (alkaline wash) to neutralize HF emissions.
-
Lab Labeling: Clearly mark waste tags with: "Contains Organic Fluorine – HF Generation Potential."
Disposal Decision Tree (DOT Visualization)
Figure 1: Logical flow for the safe segregation and disposal of fluorinated aromatic ketones, emphasizing the prevention of oxidizer contact and the requirement for specialized incineration.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68187, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Best Management Practices for unused pharmaceuticals and fluorinated organic waste. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
